N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-6-carboxamide
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-6-carboxamide is a synthetic compound featuring a 3,4-dihydro-2H-1,5-benzodioxepin core fused to a 1-methylindole-6-carboxamide moiety.
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-21-8-7-13-3-4-14(11-16(13)21)19(22)20-15-5-6-17-18(12-15)24-10-2-9-23-17/h3-8,11-12H,2,9-10H2,1H3,(H,20,22) |
InChI Key |
TYFYADXGTUQTIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepin-7-Amine
The benzodioxepin core is typically synthesized via epoxide ring-opening or cyclocondensation reactions. A representative protocol involves:
-
Starting Material : 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine (prepared via Friedel-Crafts alkylation of catechol derivatives with epichlorohydrin).
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine.
-
Yield : 75–85% after purification by recrystallization (ethanol/water).
Synthesis of 1-Methyl-1H-Indole-6-Carboxylic Acid
The indole moiety is synthesized via:
-
Fischer Indole Synthesis : Cyclization of phenylhydrazine with 4-methyl-3-oxopentanenitrile under acidic conditions (HCl/EtOH).
-
Alkylation : Methylation at the indole N1 position using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF.
-
Oxidation : Conversion of the 6-methyl group to carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄/H₂O).
-
Yield : 60–70% after column chromatography (silica gel, hexane/ethyl acetate).
Coupling Methods for Amide Bond Formation
The final step involves coupling the benzodioxepin amine with the indole carboxylic acid. Two principal methods are employed:
Carbodiimide-Mediated Coupling
Mixed Anhydride Method
-
Reagents : Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM).
-
Conditions :
-
Workup : Filtration through celite and purification via flash chromatography (ethyl acetate/hexane).
Alternative Pathways and Optimization
One-Pot Tandem Synthesis
A streamlined approach combines indole synthesis and coupling in a single reactor:
-
Step 1 : Fischer indole synthesis to generate 1-methyl-1H-indole-6-carboxylic acid.
-
Step 2 : In situ activation with thionyl chloride (SOCl₂) to form the acid chloride.
-
Step 3 : Addition of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine and triethylamine (Et₃N).
-
Yield : 55–60% with reduced purification steps.
Microwave-Assisted Coupling
-
Conditions : Microwave irradiation (100–120°C, 300 W) in DMF with EDC/HOBt.
-
Advantages : Reaction time reduced to 30–60 minutes.
Purification and Characterization
Purification Techniques
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85 (d, J = 8.2 Hz, 1H, indole H7), 7.30–7.10 (m, 3H, benzodioxepin), 4.25 (s, 3H, N-CH₃), 3.90–3.70 (m, 4H, OCH₂).
-
HRMS : m/z calculated for C₂₀H₁₉N₂O₃ [M+H]⁺: 335.1396; found: 335.1398.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Complexity | Purity (%) |
|---|---|---|---|---|
| Carbodiimide-Mediated | 65–80 | 12–24 h | Moderate | 95–98 |
| Mixed Anhydride | 70–75 | 2–4 h | High | 92–95 |
| One-Pot Tandem | 55–60 | 8–10 h | Low | 90–93 |
| Microwave-Assisted | 75–78 | 0.5–1 h | Moderate | 96–98 |
Challenges and Solutions
-
Low Coupling Efficiency : Steric hindrance from the benzodioxepin ring reduces reactivity. Solution: Use excess EDC/HOBt (1.5 equiv) and prolonged reaction times.
-
Byproduct Formation : Over-alkylation at the indole N1 position. Solution: Controlled stoichiometry of CH₃I (1.1 equiv) and low-temperature conditions.
-
Oxidation Side Reactions : Over-oxidation of the indole methyl group. Solution: Gradual addition of KMnO₄ at 0°C.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in treating diseases or conditions that involve those pathways.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzodioxepin and indole moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of these targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents/Modifications | Bioactivity/Application | References |
|---|---|---|---|---|
| N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-6-carboxamide | Benzodioxepin + indole | 1-methylindole-6-carboxamide | Unknown (inferred: potential CNS/oncological) | N/A |
| 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one | Benzodioxepin + chromenone | Furochromenone fusion | Antitumor (LC50: 134.90 ppm via BSLT) | |
| 10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one | Benzodioxepin + benzofuro | Benzofuro-benzodioxole fusion | Antitumor (LC50: 134.90 ppm via BSLT) | |
| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | Benzoxazin + acetamide | Piperidin-phenyl acetamide linker | ROR-gamma modulator (autoimmune diseases) | |
| Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate | Benzodithiazine + hydrazino | 2,4-dihydroxybenzylidene hydrazine | Synthetic intermediate (no bioactivity data) |
Key Observations:
These compounds highlight the role of fused aromatic systems in enhancing bioactivity. In contrast, the target compound’s indole carboxamide group may modulate selectivity for specific targets (e.g., kinase inhibitors or GPCRs) due to its hydrogen-bonding capacity.
Benzodioxepin vs. Benzodithiazine/Benzoxazin Analogs :
- Benzodithiazine derivatives (e.g., –2) prioritize sulfonamide and hydrazine groups, often serving as synthetic intermediates rather than therapeutic agents .
- The benzoxazin-based compound in demonstrates therapeutic relevance as a ROR-gamma modulator, indicating that nitrogen-rich heterocycles paired with lipophilic groups (e.g., piperidin-phenyl) enhance receptor binding .
Synthetic and Stability Considerations: Benzodioxepin derivatives with electron-withdrawing groups (e.g., carbonyls in furochromenones) show stability under physiological conditions, as evidenced by their LC50 reproducibility . The target compound’s amide linker may confer metabolic stability compared to ester or hydrazine-containing analogs, which are prone to hydrolysis .
Biological Activity
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-6-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₉N₁O₂
- IUPAC Name : this compound
- SMILES Notation : CCNC(C)C1=CC2=C(C=C1)OCCCO2
This structure suggests the presence of both indole and benzodioxepin moieties, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including neuroprotective effects and potential use in treating neurodegenerative diseases.
The proposed mechanisms through which this compound may exert its effects include:
- NURR1 Activation : This compound has been identified as a NURR1 (Nuclear Receptor Related 1) activator. NURR1 is crucial in the development and maintenance of dopaminergic neurons, suggesting a potential application in Parkinson's disease therapy .
- Neuroprotective Properties : Similar compounds have shown the ability to protect neuronal cells from oxidative stress and apoptosis, indicating that this compound may also possess neuroprotective qualities .
Pharmacological Profile
The pharmacological profile of this compound is characterized by its interactions with various biological targets. The following table summarizes key pharmacological properties inferred from related compounds:
| Property | Description |
|---|---|
| Target Receptors | NURR1, potential dopamine receptors |
| Therapeutic Areas | Neurodegenerative diseases (e.g., Parkinson's disease) |
| Toxicity Profile | Limited data available; further studies required to assess safety |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-6-carboxamide, and how can purity be ensured?
Synthesis of this compound typically involves multi-step organic reactions, such as coupling benzodioxepin derivatives with indole-carboxamide precursors via amidation or nucleophilic substitution. Key steps include:
- Amidation : Use coupling agents like EDCl/HOBt for carboxamide bond formation under anhydrous conditions (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
- Validation : Confirm purity via HPLC (retention time matching) and NMR (integration of aromatic proton signals) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- NMR Spectroscopy : 1H/13C NMR identifies aromatic protons (δ 6.5–8.0 ppm for benzodioxepin and indole moieties) and confirms methyl group integration (δ ~3.8 ppm for N-methyl) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
- X-ray Crystallography (if crystals are obtainable): Resolves spatial arrangement of the benzodioxepin-indole core .
Q. How should researchers design initial toxicity screens for this compound?
- Brine Shrimp Lethality Test (BSLT) : A cost-effective preliminary assay. Prepare serial dilutions (10–500 ppm) in seawater and calculate LC50 after 24 hours. Compare results to positive controls (e.g., potassium dichromate) .
- Cell Viability Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293 or HepG2) to assess cytotoxicity at 10–100 µM concentrations .
Advanced Research Questions
Q. How can contradictory toxicity data (e.g., varying LC50 values across studies) be resolved?
- Dose-Response Refinement : Repeat assays with tighter concentration intervals (e.g., 10–200 ppm in 10 ppm increments) to improve LC50 accuracy .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or reactive intermediates that may contribute to toxicity .
- Species-Specific Sensitivity : Test on additional models (e.g., zebrafish embryos) to evaluate ecological relevance .
Q. What computational strategies are effective for predicting biological targets or mechanisms of action?
- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets like kinases or GPCRs based on structural homology to benzodioxepin-containing bioactive compounds .
- QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with bioactivity using descriptors like logP and polar surface area .
- Network Pharmacology : Map compound-protein interactions via STRING or KEGG to identify pathways (e.g., apoptosis or oxidative stress) .
Q. How can researchers optimize solubility and stability for in vivo studies?
- Solubility Enhancement : Use co-solvents (e.g., PEG-400 or cyclodextrins) or salt formation (e.g., hydrochloride salt) .
- Stability Testing : Conduct forced degradation studies under varied pH (2–12), temperature (4–40°C), and light exposure. Monitor degradation via HPLC .
- Formulation Design : Develop nanoemulsions or liposomes for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
